Hydrazine-d4 dideuteriochloride

Description

Significance of Isotopic Labeling in Modern Chemistry and Materials Science

Isotopic labeling is a powerful technique used to track the journey of an isotope through a chemical reaction, metabolic pathway, or biological cell. wikipedia.org The methodology involves replacing one or more specific atoms in a molecule with their isotopes, which are variants of a chemical element with a different number of neutrons. wikipedia.org This "labeling" allows researchers to follow the atoms through various processes to elucidate reaction mechanisms and metabolic pathways. wikipedia.org The isotopes used can be stable, non-radioactive nuclides or radioactive ones (in which case the technique is called radiolabeling). wikipedia.org

The presence of labeling isotopes can be detected in several ways, including by their mass, vibrational mode, or radioactive decay. wikipedia.org Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are instrumental in identifying these labeled compounds. cernobioscience.com Mass spectrometry detects the difference in an isotope's mass, while infrared spectroscopy can identify differences in vibrational modes. wikipedia.org NMR is capable of detecting atoms that possess different gyromagnetic ratios. wikipedia.org Some of the most commonly utilized stable isotopes in this field are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com

This method is a cornerstone of research in numerous scientific domains. It is a versatile analytical tool across many areas of science. researchgate.net In drug discovery, for instance, isotopic labels provide an effective and minimally invasive way to monitor the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. researchgate.net The technique is also fundamental in proteomics, the large-scale study of proteins. cernobioscience.com Methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use non-radioactive isotopes to detect and quantify differences in protein abundance between samples. cernobioscience.comtaylorandfrancis.com Furthermore, in materials science, isotopic labeling can be used to study the distribution of substances within materials, such as tracking radioactively labeled carbon nanotubes in biological tissues. taylorandfrancis.com

The Role of Hydrazine (B178648) and its Deuterated Analogues in Academic Investigations

Hydrazine (N₂H₄) is the simplest diamine, notable for the nitrogen-nitrogen single bond. researchgate.net It is a colorless liquid with an ammonia-like odor and serves as a versatile chemical base and a strong reducing agent. researchgate.net These properties make it a key starting material for a wide array of chemical derivatives used as foaming agents, antioxidants, polymers, and agricultural chemicals. researchgate.net Hydrazine and its derivatives are also important precursors for the synthesis of heterocyclic compounds, pharmaceuticals, and dyestuffs. researchgate.net Due to their endothermic heats of formation and high heats of combustion, hydrazine and its simple methyl derivatives are famously used as rocket fuels. researchgate.net It is also used in the production of other chemicals; for example, hydrogen iodide can be commercially produced by reacting iodine with hydrazine. wikipedia.org

The use of deuterated analogues of hydrazine, such as deuterohydrazine, is particularly valuable in academic research for studying reaction mechanisms. A prime example is the investigation of the kinetic isotope effect (KIE), which compares the reaction rates of compounds containing light and heavy isotopes (e.g., hydrogen vs. deuterium). researchgate.netosti.gov A study on the catalytic decomposition of hydrazine and deuterohydrazine on a platinum surface found a significant isotope effect, with the hydrogen-containing compound reacting nearly six times faster than its deuterated counterpart at 70°C. osti.gov This finding supported the hypothesis that the rate-limiting step of the reaction is the breaking of a nitrogen-hydrogen bond. osti.gov Such studies, which substitute hydrogen with deuterium, are crucial for gaining a fundamental understanding of chemical reaction pathways.

Scope and Academic Relevance of Hydrazine-d4 (B89299) Dideuteriochloride Research

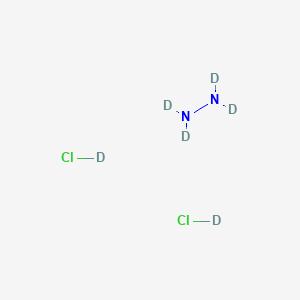

Hydrazine-d4 dideuteriochloride is a stable, isotopically labeled form of hydrazine dihydrochloride (B599025). scbt.com In this compound, the hydrogen atoms of both the hydrazine molecule and the two molecules of hydrogen chloride are replaced with deuterium, a heavy isotope of hydrogen. It is specifically produced for research use. scbt.com

The primary academic relevance of this compound lies in its application as an internal standard or tracer in studies utilizing analytical techniques like mass spectrometry and NMR spectroscopy. The significant mass difference between hydrogen and deuterium makes the labeled compound easily distinguishable from its non-labeled counterpart. This allows for precise tracking and quantification in complex chemical or biological systems.

Reaction Mechanisms: To trace the path of hydrazine molecules in complex chemical syntheses.

Metabolic Studies: To follow the fate of hydrazine-based compounds in biological systems, which is crucial for the development of pharmaceuticals derived from hydrazine.

Quantitative Analysis: To act as a precise internal standard for the accurate measurement of non-labeled hydrazine or its derivatives in various samples.

The compound's high isotopic purity, typically around 98 atom % D, ensures accuracy in these sophisticated analytical experiments. sigmaaldrich.com

Compound Properties

Below is an interactive table detailing the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 312623-95-3 | scbt.comsigmaaldrich.comscbt.com |

| Molecular Formula | D₄N₂·2DCl | scbt.com |

| Linear Formula | D₂NND₂ · 2DCl | sigmaaldrich.com |

| Molecular Weight | 111.00 | scbt.comsigmaaldrich.comscbt.com |

| Physical Form | Solid | sigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

| Melting Point | 200 °C (decomposes) | sigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

(2H)chlorane;1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWOTKNAVAKCX-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H].[2H]Cl.[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746061 | |

| Record name | (~2~H_4_)Hydrazine--(~2~H)hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312623-95-3 | |

| Record name | (~2~H_4_)Hydrazine--(~2~H)hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 312623-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hydrazine D4 Dideuteriochloride and Derivatives

Advanced Approaches for the Preparation of Hydrazine-d4 (B89299) Dideuteriochloride

Hydrazine-d4 dideuteriochloride (D₂NND₂·2DCl) is the fully deuterated salt of hydrazine (B178648). sigmaaldrich.com Its synthesis typically involves the reaction of a deuterated hydrazine source with deuterium (B1214612) chloride. One common laboratory-scale approach involves the direct reaction of Hydrazine-d4 monodeuterate (ND₂ND₂·D₂O) with a solution of deuterium chloride in deuterium oxide. sigmaaldrich.com

Another feasible route is analogous to the synthesis of its non-deuterated counterpart, hydrazine dihydrochloride (B599025). The standard industrial preparation of hydrazine dihydrohalides involves reacting hydrazine or hydrazine hydrate (B1144303) with an aqueous hydrogen halide. google.com To overcome issues with solubility and stability at elevated temperatures, a cyclic process can be employed. This involves reacting hydrazine hydrate with aqueous hydrochloric acid to form the monohydrochloride, concentrating the solution by heating, and then cooling it while adding more acid to precipitate the dihydrochloride salt. google.com

Adapting this for the deuterated compound, the synthesis would proceed as follows:

Reaction: Hydrazine-d4 (D₂NND₂) or its deuterate is reacted with a solution of deuterium chloride (DCl) in deuterium oxide (D₂O).

Concentration: The resulting solution containing the hydrazine-d4 monodeuteriochloride is concentrated, often by heating, to remove excess D₂O.

Precipitation: Upon cooling, additional concentrated DCl in D₂O is added. The excess deuterated acid decreases the solubility of the dideuteriochloride salt, causing it to crystallize out of the solution. google.com

Isolation: The resulting white, crystalline solid is then isolated by filtration, washed with a suitable solvent like absolute methanol (B129727), and dried under vacuum. orgsyn.orgrdd.edu.iq

The isotopic purity of the final product is critical and is typically specified as atom percent D. Commercially available this compound often has an isotopic purity of 98 atom % D. sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 312623-95-3 | sigmaaldrich.comscbt.com |

| Linear Formula | D₂NND₂ · 2DCl | sigmaaldrich.com |

| Molecular Weight | 111.00 g/mol | sigmaaldrich.comscbt.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 200 °C (decomposes) | sigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

| InChI Key | LIAWOTKNAVAKCX-YIKVAAQNSA-N | sigmaaldrich.com |

Deuteration Strategies in the Synthesis of Related Hydrazine Compounds

The synthesis of deuterated hydrazine derivatives employs various strategies to selectively introduce deuterium at specific sites (N-deuteration or C-deuteration). The chosen method depends on the desired labeling pattern and the stability of the starting materials and products.

N-Deuteration via Hydrogen-Deuterium (H/D) Exchange: The most direct method for introducing deuterium onto nitrogen atoms is through H/D exchange with a deuterium source, typically deuterium oxide (D₂O). The hydrogens on the nitrogen atoms of hydrazine and its derivatives are labile and can be readily exchanged by treatment with D₂O. scispace.comacs.org This method is particularly effective for preparing N-deuterated compounds from their non-deuterated precursors. The exchange reaction is often driven to completion by using a large excess of D₂O or by repeated exchange cycles. Late-stage hydrogen isotope exchange (HIE) using D₂O, often catalyzed by metals like palladium on carbon (Pd/C) or Raney nickel, is an efficient and atom-economical approach. nih.govx-chemrx.com

C-Deuteration using Labeled Precursors: To introduce deuterium onto carbon atoms within a hydrazine derivative, isotopically labeled starting materials are required. For instance, the synthesis of C-deuterated methylhydrazines can be achieved by reacting anhydrous hydrazine with a deuterated alkylating agent, such as methyl-d₃ iodide (CD₃I). scispace.com This approach allows for the precise placement of deuterium at non-labile positions.

Organocatalytic and Metal-Catalyzed Deuteration: Modern synthetic methods offer sophisticated strategies for deuteration. Organocatalytic methods can be used for site-selective deuteration. researchgate.net For example, N-heterocyclic carbenes can catalyze the mono-deuteration of certain aldehydes. researchgate.net Transition metal catalysts, particularly those based on iridium, palladium, or ruthenium, are widely used for direct C-H activation and subsequent deuteration. acs.orgnih.gov These late-stage functionalization techniques are valuable for introducing deuterium into complex molecules without requiring a complete de novo synthesis. acs.org

Table 2: Examples of Deuteration Strategies for Hydrazine Derivatives

| Deuteration Target | Strategy | Reagents/Catalysts | Example Compound | Reference |

| N-Deuteration | H/D Exchange | Deuterium oxide (D₂O) | Methylhydrazine-d₂ | scispace.com |

| C-Deuteration | Labeled Precursor | Methyl-d₃ iodide (CD₃I), Hydrazine | C-deuterated methylhydrazine | scispace.com |

| Site-Selective H/D Exchange | Metal Catalysis | Raney Nickel, D₂O | Labeled N-heterocycles | x-chemrx.com |

| Site-Selective H/D Exchange | Metal Catalysis | Iron Nanoparticles, D₂O | Deuterated (hetero)arenes | nih.gov |

Optimization of Synthetic Pathways for Isotopic Purity and Yield

The successful synthesis of a deuterated compound is measured by both the chemical yield and the isotopic purity (or enrichment) of the final product. Optimizing these parameters requires careful control over reaction conditions and robust analytical methods for characterization.

Optimizing Yield: Maximizing the yield of deuterated hydrazine compounds involves standard principles of chemical process optimization. This includes:

Stoichiometry: Precise control of the molar ratios of reactants, such as the deuterated source (e.g., D₂O, DCl) and the hydrazine substrate. rdd.edu.iq

Reaction Conditions: Careful management of temperature, pressure, and reaction time to favor product formation and minimize side reactions or decomposition. For example, the preparation of hydrazine dihydrochloride requires controlled cooling to induce crystallization. google.com

Purification: Efficient purification techniques are crucial for isolating the desired product from byproducts and unreacted starting materials. Methods like crystallization, distillation, and chromatography are commonly employed. orgsyn.orgscispace.com Washing the crystallized product with appropriate solvents, such as methanol or ethanol, can remove impurities without significant loss of the desired compound. google.comorgsyn.org

Determining and Optimizing Isotopic Purity: Isotopic purity is a critical quality attribute, defined as the percentage of molecules that contain the desired number of deuterium atoms. High isotopic enrichment is essential for applications in drug metabolism studies and as internal standards. rsc.orgsymeres.com

The primary techniques for determining isotopic purity are:

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with HRMS is a powerful tool for rapidly assessing isotopic purity. researchgate.netnih.gov It can distinguish between isotopologs (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratios. researchgate.net The high resolution of modern instruments, such as Time-of-Flight (TOF) analyzers, allows for the accurate integration of peaks corresponding to different isotopologs (e.g., D₀, D₁, D₂, etc.). almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ²H NMR, provides detailed structural information and can confirm the position of deuterium labels. rsc.orgresearchgate.net The disappearance of a signal in the ¹H NMR spectrum or the appearance of a signal in the ²H NMR spectrum confirms the substitution of hydrogen with deuterium. The relative integration of signals can also be used to quantify isotopic enrichment. rsc.org

Table 3: Advantages of ESI-HRMS for Isotopic Purity Analysis

| Advantage | Description | Reference |

| Rapidity | Analysis can be performed quickly, allowing for high-throughput screening. | researchgate.netnih.gov |

| High Sensitivity | Requires very small amounts of sample, often at the nanogram level. | researchgate.netnih.gov |

| Low Sample Consumption | Minimal sample is needed, preserving valuable synthesized material. | nih.gov |

| Accuracy | Provides consistent and accurate isotopic purity values that agree well with certified standards. | researchgate.net |

| Versatility | Can be coupled with liquid chromatography (UPLC-HRMS) to separate impurities before analysis. | researchgate.netalmacgroup.com |

Stereochemical Control and Regioselectivity in Deuterated Hydrazine Synthesis

Achieving stereochemical and regiochemical control during deuteration is essential for synthesizing precisely labeled molecules, which is particularly important for mechanistic studies and for understanding structure-activity relationships in drug development.

Regioselectivity: Regioselectivity refers to the control over which specific hydrogen atom in a molecule is replaced by deuterium. In unsymmetrical hydrazine derivatives, for example, the different nitrogen or carbon atoms present distinct chemical environments, leading to potential challenges in selective deuteration.

Several strategies are employed to achieve regioselectivity:

Directing Groups: In transition metal-catalyzed H/D exchange reactions, a functional group on the substrate can coordinate to the metal center, directing the C-H activation (and subsequent deuteration) to a specific, often proximal, position. acs.orgnih.gov This chelation-assisted strategy is a powerful tool for achieving high regioselectivity in the deuteration of complex molecules.

Catalyst Control: The choice of catalyst can profoundly influence the regioselectivity of a deuteration reaction. Different metal catalysts (e.g., Iridium, Ruthenium, Palladium) exhibit different selectivities based on their electronic and steric properties. acs.org For instance, Ru(II) catalysts have been used for the regioselective ortho-amidation of 2-aryl benzothiazoles, a principle that can be extended to deuteration. nih.gov

Protecting Groups: In multi-step syntheses, protecting groups can be used to block certain reactive sites, allowing deuteration to occur at a specific, unprotected position. The subsequent removal of the protecting group yields the regioselectively deuterated product.

Kinetic vs. Thermodynamic Control: The acidity of different protons in a molecule can vary. Under kinetically controlled conditions (e.g., low temperature, strong non-equilibrating base), the most acidic proton is often removed and replaced. Under thermodynamically controlled conditions (e.g., higher temperature, equilibrating conditions), the most stable deuterated product will be formed.

Stereochemical Control: Stereoselectivity in deuteration involves controlling the three-dimensional arrangement of the deuterium atom, particularly when a new chiral center is formed.

Chiral Catalysts: The use of chiral catalysts in deuteration reactions can lead to the enantioselective or diastereoselective introduction of deuterium.

Substrate Control: The existing stereochemistry of a chiral substrate can direct the incoming deuterium atom to a specific face of the molecule, a process known as substrate-controlled diastereoselection.

cis-Reduction: The reduction of alkynes or alkenes using diimide (HN=NH), which can be generated in situ from hydrazine, proceeds via a concerted, cyclic transition state, resulting in a strictly cis-addition of two hydrogen (or deuterium) atoms. organicchemistrydata.org This provides excellent stereochemical control for the synthesis of cis-alkenes.

The ability to control both the position (regioselectivity) and the spatial orientation (stereoselectivity) of deuterium incorporation is crucial for the rational design and synthesis of advanced isotopically labeled compounds. researchgate.netualberta.ca

Spectroscopic Elucidation in Deuterated Systems

Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy Applications

Deuterium (²H or D) possesses a nuclear spin of I=1, which distinguishes it from hydrogen (I=1/2). This property makes ²H-NMR a specialized technique for studying deuterated molecules. youtube.com While it has a chemical shift range similar to proton NMR, the signals are characteristically broader. magritek.com For highly deuterated compounds where proton NMR signals become weak, ²H-NMR serves as an excellent alternative for structure verification and purity assessment. youtube.comsigmaaldrich.com

Deuterium NMR is exceptionally sensitive to molecular motion and the local environment of the deuterium nucleus. The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient (EFG) provides detailed information about molecular dynamics. cdnsciencepub.com In the solid state, changes in the orientation of C-D bonds (or in this case, N-D bonds) due to molecular motions significantly affect the spectral line shape. wikipedia.org

For Hydrazine-d4 (B89299) dideuteriochloride, ²H-NMR can be used to study the rotational dynamics of the N-D₂ groups and the tumbling of the entire molecule. By analyzing the spectral lineshapes at different temperatures, researchers can determine the type of motion, the rates of these dynamic processes, and the associated activation energies. cdnsciencepub.com For example, the spin-lattice relaxation time (T₁) in ²H-NMR studies can reveal the activation energies of rotation for deuterated groups within a molecule. acs.org This allows for the characterization of motional processes occurring over a wide range of timescales, from fast rotations to slower conformational exchanges. cdnsciencepub.com

| Parameter | Significance in Hydrazine-d4 Dideuteriochloride Analysis |

|---|---|

| Chemical Shift (δ) | Provides information about the electronic environment of the deuterium nuclei, analogous to ¹H-NMR. Helps in confirming the chemical structure. blogspot.com |

| Quadrupolar Splitting (ΔνQ) | In anisotropic media (e.g., solid state), this value is sensitive to the orientation of the N-D bond relative to the magnetic field and reflects the degree of motional averaging. wikipedia.org |

| Spin-Lattice Relaxation (T₁) | Measures the rate at which nuclei return to thermal equilibrium. It is highly dependent on molecular motions (e.g., rotation, tumbling) and can be used to calculate activation energies for these processes. acs.org |

| Spectral Lineshape | The shape of the NMR signal provides detailed information on the type and timescale of molecular motion, such as distinguishing between isotropic tumbling and restricted rotation. cdnsciencepub.com |

NMR spectroscopy is a primary method for studying the conformational changes in hydrazine (B178648) derivatives. rsc.org Molecules like hydrazine can exist in different rotational conformations (rotamers) due to the energy barrier associated with rotation around the central N-N bond. Temperature-dependent NMR studies can reveal the presence of these conformers and quantify the energy barriers between them. rsc.orgnih.gov

In the case of this compound, the molecule is expected to exhibit distinct conformers, such as the gauche and anti forms. At low temperatures, the interconversion between these conformers may be slow on the NMR timescale, resulting in separate signals for each unique deuterium environment. As the temperature increases, the rate of interconversion increases, leading to a broadening of the signals and eventually their coalescence into a single, population-averaged peak. nih.govcopernicus.org By analyzing these spectral changes, the Gibbs free activation energy (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the molecule's conformational stability. nih.gov

²H-NMR is a powerful technique for verifying the structure of highly deuterated compounds. sigmaaldrich.com The presence of a strong peak in the ²H-NMR spectrum confirms the successful incorporation of deuterium into the molecular structure. wikipedia.org Because the chemical shift scales for ²H and ¹H are nearly identical, the ²H-NMR spectrum provides a clean and direct confirmation of the molecular structure, free from the signals of any protonated solvents or impurities. sigmaaldrich.comblogspot.com

For this compound, a single peak would be expected in the ²H-NMR spectrum under conditions of fast conformational exchange and molecular tumbling, confirming that all deuterium atoms are chemically equivalent. The disappearance of the corresponding signal in the ¹H-NMR spectrum would further validate the high level of deuteration. magritek.com This makes ²H-NMR an indispensable tool for characterizing isotopically labeled compounds used in a variety of research applications.

Vibrational Spectroscopy (FT-IR, Raman) for Deuteration Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, measures the vibrational modes of a molecule. The frequencies of these vibrations are highly dependent on the masses of the constituent atoms and the strength of the chemical bonds.

The substitution of hydrogen with the heavier deuterium isotope significantly increases the reduced mass of the vibrating system. libretexts.org This mass increase leads to a predictable downshift (a decrease in wavenumber) in the vibrational frequencies of the bonds involving deuterium. libretexts.org For N-H bonds replaced by N-D bonds, the stretching frequency is expected to decrease by a factor of approximately √2. libretexts.org

Studies on tetradeuterated hydrazine (Hydrazine-d4) have provided a complete vibrational analysis. aip.org The infrared and Raman spectra show distinct bands corresponding to N-D stretching, bending, and torsional modes, which are shifted to lower frequencies compared to their N-H counterparts in normal hydrazine. aip.orgdntb.gov.ua These shifts are a hallmark of deuteration and serve as a definitive method for assigning vibrational modes. Isotopic substitution not only affects the modes of the substituted atom but also influences the entire molecule's vibrational spectrum to some extent. libretexts.org

| Vibrational Mode | Hydrazine (N₂H₄) | Hydrazine-d4 (N₂D₄) | Isotopic Ratio (νH/νD) |

|---|---|---|---|

| NH₂/ND₂ Antisymmetric Stretch | 3335 | 2480 | 1.34 |

| NH₂/ND₂ Symmetric Stretch | 3280 | 2410 | 1.36 |

| NH₂/ND₂ Scissoring | 1628 | 1188 | 1.37 |

| NH₂/ND₂ Wagging | 1098 | 867 | 1.27 |

| N-N Stretch | ~1070 | ~1010 | 1.06 |

| Torsion | 377 | 280 | 1.35 |

Vibrational spectroscopy is highly sensitive to intermolecular forces, particularly hydrogen bonding. nih.gov The formation of a hydrogen bond (e.g., N-H···N) typically causes the N-H stretching band to shift to a lower frequency (red shift), broaden, and increase in intensity. acs.org

In this compound, strong deuterium bonds of the type N-D···Cl⁻ are expected to form between the deuterated hydrazinium cation and the chloride anions. These interactions would significantly influence the N-D vibrational modes. The analysis of the N-D stretching region in the FT-IR and Raman spectra can provide direct evidence of this deuterium bonding network. The magnitude of the frequency shift can be correlated with the strength of the D-bonding interaction. nih.gov Furthermore, temperature-dependent studies can reveal changes in the bonding network, providing insights into the stability and structure of the crystalline solid.

Mass Spectrometry Techniques in Deuterated Compound Analysis

Mass spectrometry serves as a cornerstone for the analysis of deuterated compounds, offering profound insights into their isotopic composition and structural integrity. The introduction of deuterium atoms into a molecule induces a characteristic mass shift, which is fundamental to its detection and characterization.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for accurately determining the isotopic purity of deuterated compounds like this compound. nih.govrsc.org Isotopic purity is a critical parameter that defines the percentage of molecules in a sample that have been successfully labeled with the desired number of deuterium atoms. nih.gov Techniques such as electrospray ionization high-resolution mass spectrometry (ESI-HRMS) can distinguish between the different H/D isotopologs (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z). nih.govresearchgate.netresearchgate.net

The assessment involves measuring the relative abundance of the ion corresponding to the fully deuterated species (D6 in the case of the hydrazine-d4 cation) and comparing it to the abundances of ions with fewer deuterium atoms (D0 to D5). nih.govresearchgate.net The high resolving power of HRMS is crucial for separating the peaks of these isotopologs from potential isobaric interferences. researchgate.netccspublishing.org.cn The isotopic purity is then calculated from the corrected intensities of these representative isotopolog ions. researchgate.net This method is noted for its speed, high sensitivity, and minimal sample consumption. nih.govresearchgate.net

| Isotopolog Ion | Theoretical m/z | Observed Relative Abundance (%) |

|---|---|---|

| [N₂D₄H₂]²⁺ (D4) | 19.0358 | 2.1 |

| [N₂D₅H]²⁺ (D5) | 19.5390 | 1.5 |

| [N₂D₆]²⁺ (D6) | 20.0422 | 96.4 |

Table 1. Illustrative HRMS data for the assessment of isotopic purity of the Hydrazine-d4 cation. The table shows the different isotopologs, their theoretical mass-to-charge ratio (m/z), and a hypothetical observed relative abundance used to determine the isotopic enrichment.

Fragmentation Pattern Analysis in Deuterated Hydrazine Systems

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of ions, which provides valuable structural information. When analyzing deuterated compounds, the fragmentation pathways can be compared to their non-deuterated counterparts to confirm the positions of the deuterium labels. nih.govresearchgate.net

In the case of the hydrazine-d4 cation ([N₂D₄]²⁺), collision-induced dissociation (CID) would lead to fragment ions that are heavier than those produced from the non-deuterated hydrazine cation ([N₂H₄]²⁺). For example, the loss of a deuterium atom would result in a different m/z change compared to the loss of a hydrogen atom.

The fragmentation of non-deuterated hydrazine typically shows major fragments corresponding to the loss of hydrogen atoms. In a deuterated system, analogous losses of deuterium atoms are observed. By comparing the mass spectra, one can confirm the successful incorporation of deuterium. For instance, a primary fragment in the mass spectrum of hydrazine corresponds to the [N₂H₃]⁺ ion. For hydrazine-d4, the corresponding fragment would be [N₂D₃]⁺, appearing at a higher m/z. This comparative analysis is crucial for verifying the structural integrity of the deuterated compound. nih.gov

| Parent Ion | m/z of Parent Ion | Key Fragment Ion | m/z of Fragment Ion | Neutral Loss |

|---|---|---|---|---|

| [N₂H₄]²⁺ | 16.02 | [N₂H₃]⁺ | 31.03 | H |

| [N₂D₄]²⁺ | 18.03 | [N₂D₃]⁺ | 34.05 | D |

| [N₂H₄]²⁺ | 16.02 | [NH₂]⁺ | 16.02 | NH₂ |

| [N₂D₄]²⁺ | 18.03 | [ND₂]⁺ | 18.03 | ND₂ |

Table 2. A comparative table illustrating the expected primary fragmentation patterns for the non-deuterated hydrazine cation versus the deuterated hydrazine-d4 cation under tandem mass spectrometry conditions.

Advanced X-ray Diffraction Studies on Deuterated Crystalline Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method can elucidate its crystal structure and allow for a detailed comparison with its non-deuterated analog, hydrazine dihydrochloride (B599025).

Studies on hydrazine dihydrochloride (N₂H₆Cl₂) have shown that it crystallizes in the cubic system. ajsonline.org The structure consists of N₂H₆²⁺ ions and Cl⁻ ions arranged in a specific lattice. The determination of its crystal structure involves measuring the diffraction pattern of X-rays passing through a single crystal and analyzing the positions and intensities of the diffracted beams. ajsonline.org

| Crystallographic Parameter | Hydrazine Dihydrochloride (N₂H₆Cl₂) | This compound (N₂D₆Cl₂) (Expected) |

|---|---|---|

| Crystal System | Cubic | Cubic |

| Space Group | Pa3 | Pa3 (expected to be isostructural) |

| Unit Cell Dimension (a) | ~7.89 Å | Slightly different from non-deuterated form |

| N-N Bond Length | ~1.42 Å | Minor variation expected |

| Density | 1.42 g/cm³ | Higher than non-deuterated form |

Table 3. Comparison of crystallographic data for hydrazine dihydrochloride and the expected parameters for this compound. The data for the deuterated compound are projected based on known isotope effects.

Mechanistic Research and Kinetic Isotope Effects

Elucidation of Reaction Mechanisms Utilizing Hydrazine-d4 (B89299) Dideuteriochloride as an Isotopic Tracer

The use of Hydrazine-d4 dideuteriochloride as an isotopic tracer allows for the direct investigation of whether an N-H (or N-D) bond is broken in the rate-determining step of a reaction. If a significant difference in reaction rate is observed between the normal hydrazine (B178648) and its deuterated counterpart, it provides strong evidence for the involvement of that bond in the slowest step of the reaction. princeton.edu

For instance, in oxidation reactions of hydrazine, determining whether the initial step involves electron transfer or hydrogen atom transfer is crucial. By comparing the rate of oxidation of hydrazine with that of Hydrazine-d4, a significant primary kinetic isotope effect would suggest a mechanism involving N-D bond cleavage in the transition state. Mechanistic studies on the oxidation of hydrazine by various metal complexes have utilized this approach to distinguish between inner-sphere and outer-sphere electron transfer mechanisms, as well as proton-coupled electron transfer (PCET) pathways. nih.gov Similarly, in decomposition reactions, isotopic labeling helps to trace the fate of the deuterium (B1214612) atoms, providing clarity on the formation of products such as ammonia (B1221849) and nitrogen gas. rsc.org

Primary and Secondary Kinetic Isotope Effects in Reactions Involving Deuterated Hydrazine

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step. libretexts.org

Primary Kinetic Isotope Effects (PKIEs)

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. wikipedia.org For reactions involving the breaking of an N-D bond in this compound, a significant kH/kD ratio (typically ranging from 2 to 8) is expected. libretexts.org This is a direct consequence of the higher activation energy required to break the stronger N-D bond compared to the N-H bond.

A notable example is the catalytic decomposition of hydrazine on a platinum surface. A study on the decomposition of hydrazine and its deuterated analogue (deuterohydrazine) in sulfuric acid solution revealed a significant primary kinetic isotope effect. iaea.org

| Parameter | Hydrazine (N₂H₄) | Deuterohydrazine (N₂D₄) |

| kH/kD at 70°C | 5.9 ± 0.2 | - |

| Activation Energy (Ea) | 29 kJ/mol | 34 kJ/mol |

| Data from the catalytic decomposition of hydrazine and deuterohydrazine on platinum. iaea.org |

Secondary Kinetic Isotope Effects (SKIEs)

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. youtube.com SKIEs are often interpreted in terms of changes in hybridization or hyperconjugation at the transition state.

For example, if a reaction involving hydrazine proceeds through a transition state where the nitrogen atoms rehybridize from sp³ to sp², a normal secondary KIE (kH/kD > 1) might be observed. Conversely, a change from sp² to sp³ hybridization can lead to an inverse secondary KIE (kH/kD < 1). epfl.ch These subtle effects can provide valuable information about the geometry of the transition state.

Isotopic Perturbation of Equilibrium Studies

Isotopic substitution can also affect the position of a chemical equilibrium. This phenomenon, known as the equilibrium isotope effect (EIE), arises from the differences in the vibrational energies of the reactants and products. In the context of this compound, the equilibrium between the protonated (or deuterated) and unprotonated forms of hydrazine in solution can be perturbed by the presence of deuterium.

Studies involving the oxidation of hydrazine in D₂O have shown that the rate of reaction can be dependent on the pD (the deuterium equivalent of pH). nih.gov This is due to the different acid dissociation constants (pKa) of the various deuterated and protiated species in solution. For example, the equilibrium between N₂D₅⁺ and N₂D₄ in D₂O will be different from that of N₂H₅⁺ and N₂H₄ in H₂O. These differences can provide insights into the nature of the reactive species in the reaction mechanism. nih.gov

Deuterium Exchange Reactions and Their Mechanistic Implications

This compound can undergo deuterium exchange with protic solvents or other molecules containing exchangeable protons. The rate and extent of this exchange can offer mechanistic clues. For instance, in aqueous solutions, the deuterium atoms on the nitrogen can exchange with protons from water. libretexts.org

The study of such exchange reactions, often monitored by techniques like NMR spectroscopy, can reveal information about the acidity of the N-D bonds and the lability of the deuterium atoms. If a reaction involving this compound is carried out in a protic solvent, and the product contains less deuterium than expected, it may indicate that a rapid deuterium-proton exchange precedes the rate-determining step. libretexts.org This information is critical for a correct interpretation of measured kinetic isotope effects.

Applications As a Specialized Deuterated Reagent in Academic Synthesis

Synthesis of Deuterated Heterocyclic Compounds

Hydrazine (B178648) and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. clockss.org The use of hydrazine-d4 (B89299) dideuteriochloride allows for the preparation of heterocycles with deuterium (B1214612) labels, which are crucial for various studies.

1,3,4-Oxadiazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. nih.govorganic-chemistry.org The synthesis of these compounds often involves the cyclization of acylhydrazides, which can be prepared from hydrazine. nih.gov By using hydrazine-d4 dideuteriochloride as the starting material, deuterium atoms can be incorporated into the oxadiazole ring system.

For instance, the reaction of a carboxylic acid with this compound would yield a deuterated acylhydrazide. This intermediate can then be cyclized, often using a dehydrating agent, to form the corresponding 2,5-disubstituted-1,3,4-oxadiazole containing deuterium atoms. researchgate.net The presence of deuterium in these structures can be confirmed by techniques such as NMR spectroscopy and mass spectrometry. researchgate.net

Table 1: Potential Synthesis of a Deuterated Oxadiazole

| Reactant 1 | Reactant 2 | Product | Application of Deuteration |

| Benzoic Acid | This compound | 2,5-Diphenyl-d-1,3,4-oxadiazole | Studying reaction mechanisms, altering electronic properties |

The ability to selectively label oxadiazoles (B1248032) and related heterocyclic architectures with deuterium is of particular importance for developing new drugs and for research in materials science where isotopic substitution can influence the material's properties. nih.govnih.gov

Complex organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous materials with a wide range of applications, including gas storage, separation, and catalysis. unl.eduyoutube.comyoutube.comyoutube.com The properties of these materials can be tuned by modifying the organic linkers that form the framework.

This compound can be used as a precursor to synthesize deuterated organic linkers. For example, a linker containing a hydrazine-derived functional group can be synthesized using the deuterated reagent. This deuterated linker can then be used in the solvothermal synthesis of a MOF, resulting in a framework with deuterium atoms incorporated into its structure. acs.org The presence of deuterium can be advantageous for neutron scattering studies, which provide detailed information about the structure and dynamics of the framework. europa.eu

Role in the Synthesis of Deuterated Precursors for Advanced Materials Research

The development of advanced materials, such as those used in organic electronics, often requires the synthesis of highly specific molecular precursors. google.com Deuteration of these precursors can lead to materials with improved performance and stability. For example, the replacement of hydrogen with deuterium in organic light-emitting diode (OLED) materials can increase their operational lifetime.

This compound can serve as a key reagent in the synthesis of such deuterated precursors. By incorporating it into the synthetic route of a precursor molecule, deuterium can be strategically placed at positions that are susceptible to degradation. This approach has been explored for various classes of organic materials, including polymers and liquid crystals. researchgate.neteuropa.eu A patent has described the preparation of deuterated polymers where a deuterodiol compound is used as a monomer. google.com

Utilization in the Development of New Synthetic Methodologies

The development of new synthetic methods is a cornerstone of chemical research. researchgate.netnih.gov this compound can be a valuable tool in this endeavor. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes, can be exploited to study reaction mechanisms and to develop new, more efficient synthetic routes. nih.govchem-station.com

By using this compound in a reaction, chemists can determine if the cleavage of an N-H (or in this case, N-D) bond is a rate-determining step. nih.gov This information is crucial for optimizing reaction conditions and for designing new catalysts. Furthermore, the unique reactivity of deuterated compounds can sometimes lead to the discovery of entirely new transformations. organic-chemistry.org

Applications in Isotopic Labeling for Pathway Tracing in Non-Biological Systems

Isotopic labeling is a powerful technique used to trace the path of atoms and molecules through a chemical reaction or a physical process. wikipedia.orgnumberanalytics.com By replacing a specific atom with its isotope, researchers can follow its journey and gain insights into the underlying mechanisms. mdpi.comresearchgate.net

This compound is an ideal reagent for isotopic labeling studies in non-biological systems. For example, in the study of catalytic reactions, it can be used to understand how a substrate interacts with a catalyst's surface. A study on the catalytic decomposition of hydrazine at platinum used deuterohydrazine to determine the kinetic isotope effect, which provided evidence for the splitting of an N-H bond as the rate-limiting step. iaea.orgosti.gov This type of information is invaluable for the design of more efficient and selective catalysts. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Hydrazine-d4 (B89299) Dideuteriochloride Structure and Reactivity

Density Functional Theory (DFT) has emerged as a workhorse in quantum chemistry for its favorable balance of accuracy and computational cost. DFT calculations on hydrazine-d4 dideuteriochloride can provide profound insights into its electronic structure and geometry. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, leads to a shorter and stronger N-D bond compared to the N-H bond in its non-deuterated counterpart. This is a direct consequence of the lower zero-point vibrational energy (ZPVE) of the N-D bond.

DFT calculations can precisely quantify these changes in bond lengths and angles. For instance, the N-N bond length might also be subtly affected by the altered vibrational landscape of the molecule. Furthermore, DFT can be employed to compute various electronic properties such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These calculations would reveal how the electron distribution in the hydrazine (B178648) moiety is influenced by the presence of deuterium and the deuteriochloride counter-ions.

Reactivity descriptors, such as the Fukui functions and local softness, can also be derived from DFT calculations. These descriptors help in predicting the sites most susceptible to nucleophilic or electrophilic attack, thereby offering a theoretical framework to understand the reactivity of this compound in various chemical environments.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Hydrazine and Hydrazine-d4 Dihydrochloride (B599025)

| Parameter | H₂N-NH₂·2HCl | D₂N-ND₂·2DCl (Predicted) |

| N-N Bond Length (Å) | 1.45 | 1.448 |

| N-H/N-D Bond Length (Å) | 1.03 | 1.025 |

| N-N-H/N-N-D Angle (°) | 109.5 | 109.4 |

| H-N-H/D-N-D Angle (°) | 107.8 | 107.9 |

Note: The values for the deuterated species are illustrative and represent the expected trend based on established isotope effects.

Molecular Dynamics Simulations of Deuterated Hydrazine Interactions

While DFT calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a condensed phase, such as in solution. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion.

For this compound, MD simulations can be particularly insightful for understanding its solvation dynamics and intermolecular interactions. By simulating the deuterated hydrazine cation and its counter-ions in a box of solvent molecules (e.g., D₂O), one can study the structure and stability of the solvation shells. These simulations can reveal the preferred orientation of solvent molecules around the cation and the average number of solvent molecules in the first and second solvation shells.

Furthermore, MD simulations can be used to compute various transport properties, such as the diffusion coefficient of the deuterated hydrazine cation. The increased mass of the deuterated species is expected to result in a slightly lower diffusion coefficient compared to the non-deuterated ion. The simulations can also shed light on the dynamics of the deuterium bonds formed between the deuterated hydrazine cation and the deuteriochloride ions or the surrounding D₂O molecules.

Integrating MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry can provide a powerful approach to study the conformational dynamics of larger molecules that might interact with deuterated hydrazine. nih.govnih.gov

Quantum Chemical Analysis of Deuterium Isotope Effects

Quantum chemical calculations are fundamental to understanding the origins of deuterium isotope effects. These effects are broadly categorized into kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs). Both originate from the differences in the vibrational frequencies of bonds involving hydrogen and deuterium.

The heavier mass of deuterium leads to lower vibrational frequencies for N-D stretching and bending modes compared to N-H modes. This, in turn, results in a lower zero-point vibrational energy (ZPVE) for the deuterated molecule. The difference in ZPVE between the deuterated and non-deuterated species is the primary contributor to isotope effects.

Quantum chemical methods can be used to calculate the vibrational frequencies and ZPVEs of reactants, transition states, and products. For a reaction involving the cleavage of an N-H/N-D bond, the difference in ZPVE between the ground state and the transition state will be different for the two isotopologues, leading to a KIE. If the N-H/N-D bond is stiffer in the transition state, an inverse KIE (kH/kD < 1) might be observed, while a weaker bond in the transition state typically leads to a normal KIE (kH/kD > 1).

Similarly, EIEs can be calculated by comparing the ZPVEs of the reactants and products. For an equilibrium process, the isotope effect will favor the species where the deuterium is in the more stable, lower-energy state. Recent studies have also highlighted the importance of nuclear quantum effects, which can be investigated using methods like path integral molecular dynamics, in understanding isotope effects on molecular properties. rsc.org

Predicting Spectroscopic Signatures of this compound

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. For this compound, theoretical predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra are particularly important.

The vibrational frequencies of this compound will be significantly different from its non-deuterated analog. The N-D stretching frequencies are expected to appear at considerably lower wavenumbers (around 2300-2500 cm⁻¹) compared to the N-H stretching frequencies (around 3200-3400 cm⁻¹) due to the heavier mass of deuterium. DFT calculations can predict these vibrational frequencies and their corresponding intensities with good accuracy, aiding in the interpretation of experimental IR and Raman spectra.

NMR spectroscopy is another powerful technique for studying deuterated compounds. The deuterium nucleus has a spin of I=1, which results in different NMR properties compared to the proton (I=1/2). While ²H NMR can be performed, the effect of deuterium substitution on the ¹⁵N and ¹³C (if applicable) NMR chemical shifts can also be computationally predicted. nih.govnih.gov Deuterium substitution can cause small but measurable isotope shifts in the chemical shifts of neighboring nuclei. nih.gov DFT calculations, by computing the nuclear shielding tensors, can predict these isotope effects on chemical shifts, providing a means to verify the position of deuterium labeling. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Hydrazine Dihydrochloride and its Deuterated Analog

| Vibrational Mode | H₂N-NH₂·2HCl (cm⁻¹) | D₂N-ND₂·2DCl (cm⁻¹) |

| N-H/N-D Symmetric Stretch | ~3250 | ~2400 |

| N-H/N-D Asymmetric Stretch | ~3330 | ~2480 |

| N-H/N-D Scissoring | ~1620 | ~1200 |

| N-N Stretch | ~1050 | ~1030 |

Note: These are approximate values and the actual frequencies can be influenced by intermolecular interactions.

Elucidating Reaction Energetics and Transition States with Deuterated Species

Computational chemistry plays a crucial role in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, energetics, and the structure of transient species like transition states. For reactions involving this compound, these computational studies can provide a detailed understanding of the role of deuterium in influencing reaction pathways and rates.

By employing methods like DFT or higher-level ab initio calculations, the geometries of reactants, products, and transition states for a given reaction can be optimized. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For a deuterated species, the activation energy can be different from that of the non-deuterated species due to the differences in ZPVE, leading to a kinetic isotope effect.

For instance, in a proton or deuteron (B1233211) transfer reaction involving the deuterated hydrazine cation, computational methods can be used to locate the transition state for the transfer process. The calculated activation energies for the proton and deuteron transfer would then provide a theoretical value for the KIE. These calculations can also reveal subtle changes in the transition state geometry upon deuteration.

Furthermore, computational studies can be used to explore different possible reaction pathways and identify the most energetically favorable one. This is particularly useful for complex reactions where multiple products can be formed. By mapping out the entire reaction profile, including intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved.

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Methodologies for Deuterated Hydrazine (B178648) Synthesis

The synthesis of deuterated compounds is a critical area of research, aimed at improving efficiency, isotopic purity, and accessibility. For deuterated hydrazines, research is moving beyond traditional batch methods to more advanced and sustainable techniques.

Flow Chemistry: The adaptation of continuous flow synthesis presents a significant opportunity. Flow reactors, potentially coupled with microwave technology, can offer superior control over reaction parameters like temperature and pressure. This method could lead to higher throughput, improved reaction efficiency, and enhanced safety for handling energetic compounds like hydrazine derivatives.

Electrochemical Synthesis: An emerging frontier is the direct electrochemical oxidation of ammonia (B1221849) to produce hydrazine. Research into ruthenium-based catalysts for this process could be adapted for deuterated systems, using deuterated ammonia (ND₃) as a starting material. This approach could provide a more energy-efficient and environmentally benign pathway to Hydrazine-d4 (B89299).

Catalytic advancements: The development of novel heterogeneous and homogeneous catalysts continues to be a focal point. Research into iridium-based catalysts, already established for hydrogen isotope exchange, is being refined to achieve higher selectivity and efficiency in deuteration. Similarly, adapting existing industrial methods like the ketazine process by using deuterium (B1214612) oxide (D₂O) in the hydrolysis step is a viable strategy for large-scale production. Careful control during this process is essential to maintain high isotopic purity.

Potential for Novel Deuterium-Labeled Molecular Probes

The distinct mass of deuterium makes Hydrazine-d4 dideuteriochloride an excellent candidate for use in tracer and probe applications to elucidate complex biological and chemical processes.

Hydrazine derivatives are recognized for their ability to act as activity-based probes for protein profiling. The use of isotopically labeled versions is crucial for differentiating reaction pathways in mass spectrometry analysis. Future research will likely focus on designing novel molecular probes based on the Hydrazine-d4 scaffold for:

Metabolic Pathway Tracing: As deuterated compounds are chemically similar to their hydrogen counterparts but distinguishable by mass, they are ideal for tracing the metabolic fate of molecules in vivo. This allows for a clearer understanding of how substances are absorbed, distributed, metabolized, and excreted.

Mechanistic Studies: Hydrazine-based probes can covalently target a wide range of enzymes. Using a deuterated probe allows researchers to leverage the kinetic isotope effect to study reaction mechanisms in detail. The slower reaction rates can help in the detection of transient intermediate states, providing deeper insight into enzyme function.

Quantitative Glycan Analysis: In the field of glycobiology, deuterated hydrazine has shown potential in preparing isotopically labeled glycans for mass spectrometry. It facilitates de-N-acetylation, creating sites for deuterium incorporation and thereby generating internal standards for precise quantification of glycans in biological samples.

Integration with Advanced Analytical Techniques for Deeper Mechanistic Insight

The utility of this compound is intrinsically linked to the advanced analytical techniques that can detect and interpret the effects of isotopic substitution.

Mass Spectrometry (MS): Isotope dilution mass spectrometry is a primary application, where the known quantity of a deuterated standard like this compound allows for precise quantification of its non-deuterated analogue. Its use in conjunction with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is fundamental to mechanistic studies of probe-labeling reactions.

Neutron Scattering: The significant difference in the neutron scattering lengths of hydrogen and deuterium makes deuteration an invaluable tool in materials science. Integrating deuterated compounds like this compound into polymeric or biological materials allows neutron scattering techniques to probe structural and dynamic properties that are otherwise invisible to other methods.

Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy: Deuteration simplifies complex proton NMR spectra and provides unique signals in deuterium NMR. In vibrational spectroscopy (Infrared and Raman), the heavier mass of deuterium causes a noticeable shift in vibrational frequencies (e.g., N-D stretches appear at a lower frequency than N-H stretches), providing a clear marker for studying molecular interactions and bond strengths.

Prospects in Deuterated Materials Science and Supramolecular Chemistry

The incorporation of deuterium into materials can significantly alter their physical and chemical properties, an effect known as the "deuterium isotope effect." This opens up exciting prospects for creating advanced materials with enhanced performance using building blocks like this compound.

Enhanced Material Stability: Research has shown that deuteration can remarkably increase the thermo-oxidative stability of polymers and lubricants. This is attributed to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. Future work could explore the integration of deuterated hydrazine moieties into polymer backbones to create materials with superior durability for demanding applications.

Organic Electronics: In the field of Organic Light-Emitting Diodes (OLEDs), deuteration of organic materials has been shown to improve device efficiency and lifespan. Using deuterated building blocks can suppress non-radiative decay pathways, enhancing luminescence. This compound could serve as a precursor for synthesizing novel deuterated components for next-generation displays and lighting.

Supramolecular Assemblies: Hydrazine derivatives are versatile ligands in coordination chemistry, capable of forming complex supramolecular structures. The introduction of deuterium could subtly modify the hydrogen bonding networks and intermolecular interactions within these assemblies. This could be a powerful tool for fine-tuning the structural, electronic, and photophysical properties of metal-organic frameworks (MOFs) and other coordination polymers for applications in catalysis, gas storage, and sensing.

Q & A

Q. What are the standard synthesis protocols for Hydrazine-d4 dideuteriochloride, and how is its structural integrity validated?

this compound is synthesized via deuterium exchange reactions, often starting from non-deuterated hydrazine hydrochloride. The process involves repeated cycles of dissolution in deuterated solvents (e.g., D₂O) and lyophilization to achieve high isotopic purity (>98% deuterium substitution). Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms deuterium substitution by absence of proton signals in the -NH₂ region. ²H NMR quantifies isotopic enrichment .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 108.08 for C₂D₄N₂·HCl) and isotopic distribution .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-D stretching) and ~1600 cm⁻¹ (N-H bending) confirm deuteration .

Q. How is this compound utilized in isotope-labeling studies for reaction mechanism elucidation?

Deuterated hydrazine derivatives are critical for tracking reaction pathways via isotopic labeling. Applications include:

- Kinetic Isotope Effect (KIE) Studies : Comparing reaction rates between deuterated and non-deuterated analogs to identify rate-determining steps (e.g., in reductive amination or hydrazone formation) .

- Metabolic Pathway Tracing : In drug metabolism studies, deuterium labels enable detection of metabolites using LC-MS, distinguishing endogenous vs. exogenous compounds .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the reaction kinetics and thermodynamics of this compound in synthetic chemistry?

Deuterium substitution alters reaction dynamics due to:

- Increased Bond Strength : N-D bonds (~1.0 Å) are stronger than N-H bonds (~0.99 Å), slowing proton/deuteron transfer steps. For example, in graphene oxide reduction, deuterated hydrazine may exhibit reduced reaction rates compared to non-deuterated analogs .

- Solvent Isotope Effects : Reactions in D₂O vs. H₂O can shift equilibria or transition states, requiring adjustments in experimental design (e.g., temperature or pH optimization) .

Methodological Recommendation : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to quantify rate constants and computational modeling (DFT) to map energy barriers .

Q. What strategies resolve contradictions in toxicological data for this compound, particularly in hepatotoxicity studies?

Discrepancies in toxicity profiles often arise from variations in exposure protocols or model systems. Key approaches include:

- Proteomics and Multivariate Analysis : Apply 2-D DIGE to compare protein expression patterns in liver tissues across dose-response groups. Use PCA and PLSR to identify dose/time-dependent biomarkers (e.g., proteins linked to lipid metabolism or Ca²⁺ homeostasis) .

- Cross-Validation with In Vitro Models : Compare in vivo hepatotoxicity data with in vitro assays (e.g., HepG2 cell viability assays) under controlled deuterium exposure conditions .

Q. How can fluorescent conjugated polymers be adapted for selective detection of this compound in complex biological matrices?

Traditional "turn-off" fluorescent sensors for hydrazine (e.g., PPE-based polymers) lack specificity for deuterated analogs. Advanced strategies include:

- Functionalization with Deuterium-Sensitive Probes : Modify polymer backbones with deuterium-responsive moieties (e.g., isotopically labeled hydrazine traps) to enhance selectivity .

- Hyphenated Techniques : Couple fluorescence detection with GC-MS to distinguish deuterated hydrazine from background signals in biological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.